![molecular formula C13H21N3OS B3355291 N-Butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide CAS No. 62347-22-2](/img/structure/B3355291.png)
N-Butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide
Overview
Description
N-Butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide, also known as BMT-047, is a chemical compound that is widely used in scientific research. It belongs to the class of thiadiazole derivatives and has shown promising results in various fields of research.
Mechanism of Action
The exact mechanism of action of N-Butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines and chemokines. N-Butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-Butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide has been shown to have both biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and prevent bacterial infections. N-Butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide also has neuroprotective effects and can protect neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-Butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide in lab experiments is its versatility. It can be used in a wide range of experiments and has shown promising results in various fields of research. However, one of the main limitations of using N-Butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide is its cost. It is a relatively expensive compound, and its synthesis requires several steps, which can be time-consuming.
Future Directions
There are several future directions for research on N-Butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. N-Butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide has shown neuroprotective effects and can protect neurons from damage caused by oxidative stress. Another area of interest is its use in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. N-Butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide has been shown to reduce inflammation and inhibit the production of pro-inflammatory cytokines and chemokines. Finally, N-Butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide can be used as a lead compound for the development of new drugs with improved pharmacological properties.
Conclusion:
In conclusion, N-Butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide is a promising compound that has shown potential in various fields of scientific research. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a versatile compound that can be used in a wide range of experiments. Although there are limitations to its use, the future directions for research on N-Butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide are promising, and it is likely that it will continue to be an important compound in scientific research.
Scientific Research Applications
N-Butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide has shown promising results in various fields of scientific research. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. N-Butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-3-4-9-16(13-15-14-10(2)18-13)12(17)11-7-5-6-8-11/h11H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVJBAKPQFCJNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=NN=C(S1)C)C(=O)C2CCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612251 | |
Record name | N-Butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide | |
CAS RN |
62347-22-2 | |
Record name | N-Butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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